
6-Piperidin-1-ylpyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Piperidin-1-ylpyridine-3-carbonyl chloride is a heterocyclic compound that contains both a piperidine ring and a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the structure makes it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Piperidin-1-ylpyridine-3-carbonyl chloride typically involves the reaction of 6-Piperidin-1-ylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
6-Piperidin-1-ylpyridine-3-carboxylic acid+SOCl2→6-Piperidin-1-ylpyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
化学反应分析
Types of Reactions
6-Piperidin-1-ylpyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed back to the carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the conversion.
Reduction: The reduction reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
科学研究应用
6-Piperidin-1-ylpyridine-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity against neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Biological Research: It is employed in the synthesis of bioactive molecules that can be used to study cellular processes and molecular interactions.
Industrial Chemistry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Piperidin-1-ylpyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the piperidine and pyridine rings allows for strong binding interactions with these targets, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
6-Piperidin-1-ylpyridine-3-ylboronic acid: This compound contains a boronic acid group instead of an acyl chloride group. It is used in cross-coupling reactions and as a building block for the synthesis of complex molecules.
2-Piperidin-1-ylpyrimidin-5-ylboronic acid: Similar to the above compound but with a pyrimidine ring. It is used in medicinal chemistry for the development of kinase inhibitors.
6-Pyrrolidin-1-ylpyridine-3-boronic acid: Contains a pyrrolidine ring instead of a piperidine ring. It is used in the synthesis of bioactive molecules.
Uniqueness
6-Piperidin-1-ylpyridine-3-carbonyl chloride is unique due to the presence of the acyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
690632-02-1 |
|---|---|
分子式 |
C11H13ClN2O |
分子量 |
224.68 g/mol |
IUPAC 名称 |
6-piperidin-1-ylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C11H13ClN2O/c12-11(15)9-4-5-10(13-8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI 键 |
GKXSFDLAHHKIQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)



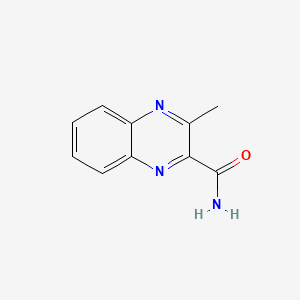
![(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate](/img/structure/B13995796.png)
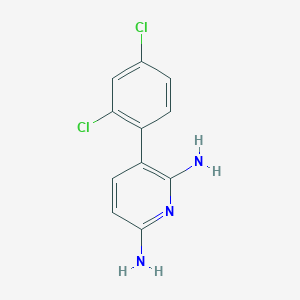
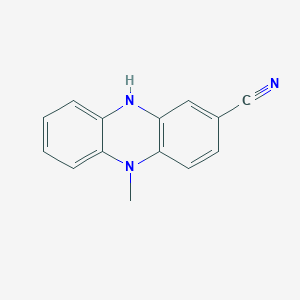
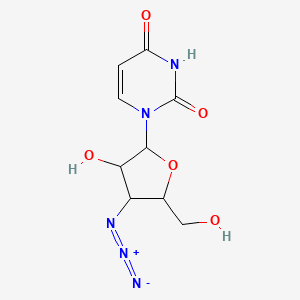
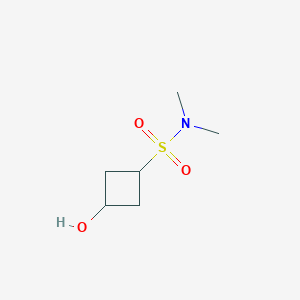
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
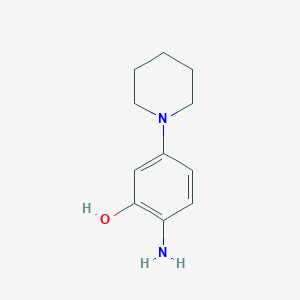
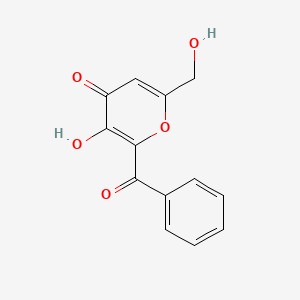
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)
